N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of a methoxybenzene derivative followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, while the methoxybenzene moieties can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-methyl-5-propan-2-ylphenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7S2/c1-15(2)21-14-22(25-34(29,30)20-12-8-18(32-5)9-13-20)16(3)24(23(21)26)33(27,28)19-10-6-17(31-4)7-11-19/h6-15,25-26H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVDXPGNXLBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)O)C(C)C)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.